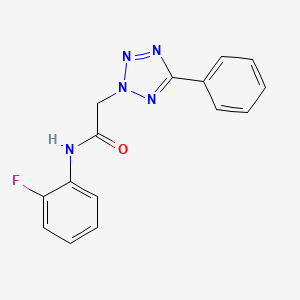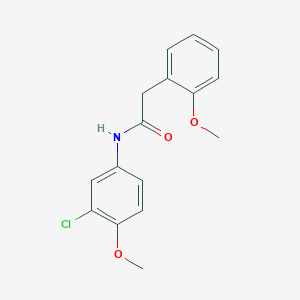
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of both fluorophenyl and tetrazole moieties in its structure imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials such as polymers and coatings.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 2-fluorobenzoyl chloride to form the desired product.
The reaction conditions often include:
- Solvent: Dimethylformamide or tetrahydrofuran
- Temperature: 60-80°C
- Catalyst: Zinc chloride or other Lewis acids
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to the observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- N-(2-bromophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- N-(2-methylphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-8-4-5-9-13(12)17-14(22)10-21-19-15(18-20-21)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWIUXOHNFLEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)


![N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)


![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![methyl 4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzoate](/img/structure/B5736590.png)
![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)
![4-amino-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5736598.png)




